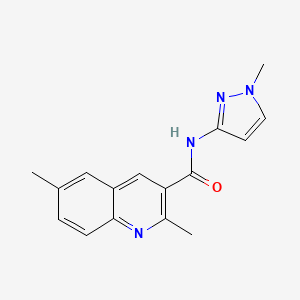![molecular formula C15H20N2O2 B7457476 N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as DIAA, is a synthetic compound that has recently gained attention in the scientific community for its potential applications in research. DIAA is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Wirkmechanismus
The exact mechanism of action of DIAA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is involved in the regulation of anxiety and mood, and the modulation of this receptor by DIAA may be responsible for its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
DIAA has been shown to have a number of biochemical and physiological effects. It has been reported to increase GABAergic transmission in the brain, and may also increase the release of dopamine and serotonin. In addition, DIAA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIAA in lab experiments is its relatively low cost and ease of synthesis. In addition, its anxiolytic and antidepressant effects make it a useful tool for studying the neurobiology of anxiety and depression. However, one limitation of using DIAA is its relatively low potency compared to other GABAA receptor modulators, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on DIAA. One area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials will be necessary to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for epilepsy, which will require further studies to determine its effectiveness in animal models and humans. Finally, further studies will be necessary to fully understand the mechanism of action of DIAA and its potential for modulating the GABAA receptor.
Synthesemethoden
DIAA can be synthesized using various methods, including the reaction of 2,3-dihydroindole with methyl acetoacetate in the presence of a base, or by the reaction of 2,3-dihydroindole with 2-bromo-3-methylbutyryl chloride in the presence of a base. Both of these methods have been reported to yield DIAA in good yields and purity.
Wissenschaftliche Forschungsanwendungen
DIAA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. In addition, DIAA has been shown to have anticonvulsant effects, and may have potential as a treatment for epilepsy.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)14(16-11(3)18)15(19)17-9-8-12-6-4-5-7-13(12)17/h4-7,10,14H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMIZAVGDFZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C21)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)


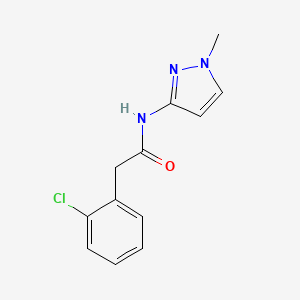
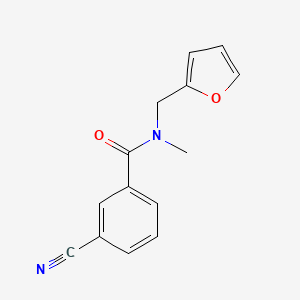
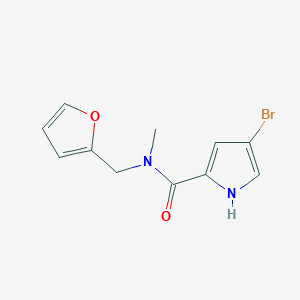
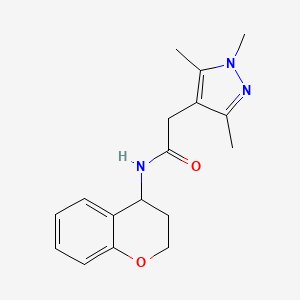

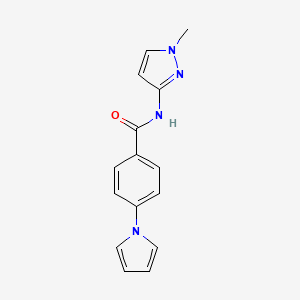
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
